L-Arginine, N2-[(phenylmethoxy)carbonyl]-
Overview
Description
Molecular Structure Analysis
The molecular structure of L-Arginine, N2-[(phenylmethoxy)carbonyl]- is not explicitly provided in the available resources. The molecular formula is C14H20N4O4.Scientific Research Applications
Fermentation Production of L-Arginine : Studies show that L-Arginine can be produced through microbial fermentation, optimizing nitrogen supply for this process. For example, Escherichia coli has been genetically modified for this purpose, with specific nitrogen sources and carbon-to-nitrogen ratios enhancing L-Arginine synthesis (Ginésy, Rusanova-Naydenova, & Rova, 2017).
L-Arginine in Arginine Mimetics Development : L-Arginine is important in developing therapeutics for diseases related to altered arginine metabolism. Specific structural modifications of L-Arginine, including the amidino motif, are crucial in this context (Maccallini, Fantacuzzi, & Amoroso, 2017).
Role in Endothelial Function and Cardiovascular Health : L-Arginine plays a significant role in regulating endothelial function and vascular tone. Supplementation of L-Arginine can improve conditions like hypertension and ischemic heart disease (Gambardella et al., 2020).
Metabolic Engineering for L-Arginine Production : Corynebacterium glutamicum has been metabolically engineered to overproduce L-Arginine, highlighting strategies for industrial production (Park et al., 2011; Jiang et al., 2020; Shin & Lee, 2014).
Pharmacological Applications : L-Arginine's role as a precursor of nitric oxide makes it valuable in pharmacology, improving endothelial function and cardiovascular diseases treatment (Böger & Bode-Böger, 2001).
Immune System Regulation : L-Arginine metabolism plays a crucial role in regulating immune responses, influencing lymphocyte activity and overall immune function (Bronte & Zanovello, 2005).
Arginine Mimetics in Medical Treatments : Mimetics of L-Arginine have applications in treating blood-coagulation disorders and in developing enzyme inhibitors and receptor antagonists for various diseases (Mašič, 2006).
Alleviating Nitrogen Deficiency in Plants : Arginine supplementation can improve plant tolerance to nitrogen deficiency, affecting photosynthetic capacity and amino acid metabolism in plants like Malus hupehensis (Chen et al., 2022).
Arginine in Wound Healing and Muscle Metabolism : L-Arginine supplementation enhances protein balance in skin wounds and muscles, demonstrating its anabolic effects independent of nitric oxide production (Zhang, Chinkes, & Wolfe, 2008).
L-Arginine in Nutrition and Health : As a precursor for various biologically important molecules, L-Arginine plays key roles in nutrition and metabolism, impacting cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions (Wu et al., 2000).
Arginine and Cancer Research : The role of arginine-derived nitric oxide in cancer is complex, influencing tumor initiation, promotion, progression, and immunosuppression (Lind, 2004).
Arginine in Neurobiology : Alterations in arginine metabolism have been observed in Alzheimer's disease, suggesting its potential role in the disease's pathogenesis (Liu et al., 2014).
L-Arginine and Cardiovascular Health : L-Arginine's role as a precursor for nitric oxide synthesis is crucial in cardiovascular health, with its deficiency linked to endothelial inflammation and immune dysfunctions (Lorin et al., 2014).
Anti-Aging Effects of L-Arginine : L-Arginine has shown potential in reducing the risk of various age-related diseases and improving immune response and overall well-being (Gad, 2010).
Arginine-Containing Amino Acid Sequences in Proteins : Arginine-containing sequences in peptides and proteins have significant physiological characteristics and potential for practical applications (Zakutskii, Chalisova, & Subbotina, 2008).
L-Arginine and Oral Health : L-Arginine modifies the exopolysaccharide matrix of oral biofilms and can help control dental caries by destabilizing pathogenic biofilms (He et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Z-Arg-OH, also known as Cbz-L-Arginine, is an arginine derivative
Mode of Action
A study has reported that the dispersion interaction plays a critical role in the stabilization of the model dipeptide z-arg-oh, even greater than the conventional hydrogen bond (hb) . This suggests that Z-Arg-OH may interact with its targets through dispersion interactions and hydrogen bonding, leading to changes in the conformation and stability of the target molecules .
Biochemical Pathways
Arginine is a semi-essential amino acid that plays a crucial role in various biological processes, including cell growth, wound healing, and immune function .
Result of Action
Given its role in stabilizing model dipeptides through dispersion interactions and hydrogen bonding , it may influence the structure and function of proteins or enzymes that interact with arginine or its derivatives.
properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSFUMSAFMFNM-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883670 | |
Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1234-35-1 | |
Record name | Benzyloxycarbonyl-L-arginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxycarbonylarginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(phenylmethoxy)carbonyl]-L-arginine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.